6-bromo-4-chloro-2H-1,3-benzodioxole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMQHJLNVUKDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Chloro 2h 1,3 Benzodioxole Systems
Halogenation and Dehalogenation Reactions in Benzodioxole Scaffolds
The presence of both bromine and chlorine atoms on the benzodioxole ring allows for selective and differential reactivity in halogenation and dehalogenation processes. These reactions are fundamental for modifying the scaffold for further synthetic applications.
Halogen exchange reactions, often metal-mediated, allow for the interconversion of aryl halides. nih.govfrontiersin.org In a molecule like 6-bromo-4-chloro-2H-1,3-benzodioxole, the selective exchange of one halogen over the other is a key challenge. The regioselectivity of such processes is governed by several factors, including the carbon-halogen bond strength (C-Br is weaker than C-Cl), the electronic environment, and the nature of the metal catalyst and reagents used. wikipedia.orgorganic-chemistry.org
For instance, in halogen-metal exchange reactions using reagents like isopropylmagnesium chloride, the exchange typically occurs at the more reactive halogen site. organic-chemistry.org Given the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the bromine at the 6-position would be the kinetically favored site for exchange. wikipedia.org This regioselectivity is crucial for synthesizing specifically functionalized arylmagnesium compounds from dihaloarenes. organic-chemistry.org Aromatic Finkelstein reactions, which involve the substitution of one halogen for another, also depend on these principles, with nickel and palladium complexes being common catalysts. nih.govfrontiersin.org
| Factor | Influence on this compound | Expected Outcome |
|---|---|---|
| Carbon-Halogen Bond Strength | The C-Br bond (at position 6) is weaker and more polarizable than the C-Cl bond (at position 4). wikipedia.org | Preferential cleavage/exchange at the C-Br bond. |
| Electronic Effects | The electron-donating nature of the 1,3-benzodioxole (B145889) ring influences the electron density at the halogen-substituted carbons. chemicalbook.com | Subtle influence on reaction rates, but bond strength is typically the dominant factor. |
| Reaction Type | Metal-mediated exchanges (e.g., Grignard formation) or catalytic cycles (e.g., Finkelstein reaction) have different mechanisms. frontiersin.orgorganic-chemistry.org | Regioselectivity can be tuned by the choice of metal (e.g., Mg, Ni, Pd) and reaction conditions. |
Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom, often achieved through catalytic hydrogenation. wikipedia.org This reaction is highly valuable in synthesis, where halogens are used as blocking groups to direct other substitutions before being removed. researchwithrutgers.comorganic-chemistry.orgcolab.ws
In the case of this compound, the two halogens exhibit different reactivities. Bromo substituents are generally reduced more readily and under milder conditions than chloro substituents. organic-chemistry.orgorganic-chemistry.org Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) under neutral conditions can selectively remove the bromine atom while leaving the chlorine atom intact. researchwithrutgers.comcolab.wsresearchgate.net The removal of the more resilient chlorine atom typically requires more vigorous conditions or a higher catalyst loading. organic-chemistry.org This differential reactivity allows for the stepwise and selective removal of the halogens, providing a route to either 4-chloro-2H-1,3-benzodioxole or the fully dehalogenated 2H-1,3-benzodioxole.
| Halogen | Relative Reactivity | Typical Conditions for Removal | Selectivity |
|---|---|---|---|
| Bromine (C-Br) | High | Catalytic hydrogenation (e.g., 10% Pd/C, H₂ gas) under neutral conditions. organic-chemistry.org | Can be selectively reduced in the presence of chlorine, nitro, cyano, or keto groups. researchwithrutgers.comcolab.wsorganic-chemistry.org |
| Chlorine (C-Cl) | Low | Requires more catalyst, higher pressure, or more potent hydrogen donors (e.g., sodium hypophosphite). organic-chemistry.org | Generally reduced after or under more forcing conditions than bromine. organic-chemistry.org |
Ring-Opening Reactions of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole ring, while generally stable, can undergo ring-opening reactions under specific chemical, thermal, or catalytic conditions. This process converts the bicyclic ether system into a disubstituted catechol derivative.
The cleavage of the ether linkages in the dioxole ring can be achieved using strong Lewis acids. Reagents such as aluminum chloride (AlCl₃), often in combination with a nucleophilic species like sodium iodide, are effective for the cleavage of aryl ethers. researchgate.net The mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the dioxole ring. This coordination polarizes the C-O bond, making the adjacent carbon atom susceptible to nucleophilic attack.
In the presence of a reagent system like AlCl₃-NaI, the iodide ion can act as the nucleophile, attacking the methylene (B1212753) carbon (C-2) or, more commonly, leading to the cleavage of the aryl C-O bonds to eventually form a catechol derivative after workup. researchgate.netdeepdyve.com The reaction proceeds through the formation of an intermediate organoaluminum complex which is subsequently hydrolyzed to yield the dihydroxy product. The specific conditions, such as solvent and temperature, are critical to control the reaction and avoid unwanted side reactions.
While the 1,3-benzodioxole ring is thermally stable under many conditions, high temperatures can lead to decomposition. researchgate.net The specific pathways for thermal ring scission are not extensively detailed for this particular substituted benzodioxole but would likely involve radical mechanisms leading to a complex mixture of products.
Catalytic ring scission offers a more controlled alternative. While specific catalytic methods for the ring-opening of this compound are not widely reported, processes used for related structures, such as hydrogenolysis of C-O bonds using heterogeneous catalysts (e.g., palladium, platinum) under hydrogen pressure, could potentially cleave the dioxole ring. Such reactions are analogous to the debenzylation of benzyl (B1604629) ethers and would convert the benzodioxole into the corresponding catechol, alongside reductive dehalogenation if conditions are harsh enough.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzodioxole Ring
The aromatic ring of this compound has two remaining hydrogens at positions 5 and 7, which are potential sites for substitution reactions. The outcome of these reactions is dictated by the combined electronic and steric effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the benzodioxole ring acts as a nucleophile. youtube.comyoutube.com The fused dioxole ring functions as a strong activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atoms. chemicalbook.comguidechem.com Conversely, the bromine and chlorine atoms are deactivating groups (due to their inductive effect) but are also ortho, para-directing. youtube.com
The directing effects of these groups must be considered collectively:
The dioxole ring strongly directs incoming electrophiles to its ortho positions, which are C-4 and C-7.
The chlorine at C-4 directs to its ortho (C-5) and para (C-7) positions.
The bromine at C-6 directs to its ortho (C-5 and C-7) and para (C-4) positions.
Considering these influences, the position C-7 is activated by the powerful dioxole group and is para to the chlorine and ortho to the bromine. The C-5 position is ortho to both halogens and meta to one of the dioxole oxygens. The strong activating and directing effect of the dioxole moiety is typically dominant, suggesting that electrophilic substitution would preferentially occur at the C-7 position. Common EAS reactions include nitration, sulfonation, and Friedel-Crafts acylation. masterorganicchemistry.comnih.gov
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com This mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. nih.govlibretexts.org
The this compound molecule does not possess strong electron-withdrawing groups; in fact, the dioxole ring is electron-donating. Therefore, it is unlikely to undergo a classic SNAr reaction under standard conditions. masterorganicchemistry.com Displacement of either the bromine or chlorine would likely require very harsh conditions (high temperature and pressure) or the use of a very strong base (like NaNH₂) to proceed via an alternative mechanism, such as the formation of a benzyne (B1209423) intermediate. youtube.com
Positional Selectivity Influenced by Existing Halogen Substituents
In electrophilic aromatic substitution reactions, the regiochemical outcome on the this compound ring is determined by the cumulative directing effects of the substituents. The 1,3-benzodioxole group is an activating group and directs incoming electrophiles to its ortho and para positions. However, the presence of halogen atoms, which are deactivating via their inductive effect but ortho- and para-directing due to resonance, complicates the reactivity. libretexts.orglibretexts.orgcsbsju.edu
The halogens at positions 4 (chloro) and 6 (bromo) deactivate the benzene (B151609) ring towards electrophilic attack. quora.com Their directing influence, combined with the activating effect of the dioxole ring, results in a complex pattern of reactivity. The lone pairs on the halogen atoms can be donated to the ring, which stabilizes the carbocation intermediates for ortho and para products. youtube.com Generally, electrophilic attack is favored at the positions least deactivated and sterically accessible. For this compound, the C5 and C7 positions are available for substitution. The directing effects of the present substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -O-CH₂-O- | 1,3 | Activating (Resonance) | Ortho, Para |
| -Cl | 4 | Deactivating (Inductive), Directing (Resonance) | Ortho, Para |
| -Br | 6 | Deactivating (Inductive), Directing (Resonance) | Ortho, Para |
Considering these effects, electrophilic attack at the C7 position is directed by the chloro group (ortho) and the dioxole oxygen (ortho). Attack at the C5 position is directed by the bromo group (ortho) and the dioxole oxygen (para). The precise outcome of a reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.
Amidation and Acylation Reactions on the Benzodioxole Core
Acylation Reactions
Friedel-Crafts acylation is a key method for introducing acyl groups onto aromatic rings. masterorganicchemistry.comorganic-chemistry.org This reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). openstax.orglibretexts.org The electrophile in this reaction is a resonance-stabilized acylium ion. youtube.com For this compound, the deactivating nature of the two halogen substituents would necessitate harsh reaction conditions for acylation to proceed. The regioselectivity would be governed by the principles outlined in the previous section, with acylation expected at either the C5 or C7 position.
Amidation Reactions
Direct amidation of the aromatic ring is not a standard transformation. Amide functionalities are typically introduced through the coupling of an amine with a carboxylic acid derivative. ucl.ac.uk In the context of this compound, an amidation reaction would likely proceed via a multi-step sequence. For instance, the benzodioxole could first be carboxylated, and the resulting carboxylic acid could then be activated and reacted with an amine to form the amide. nih.gov Alternatively, amidation could be achieved through transition metal-catalyzed cross-coupling reactions, which are discussed in a later section.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful tools for the selective functionalization of halogenated aromatic compounds like this compound.
Applications of Suzuki-Miyaura Coupling for Benzodioxole Derivatives
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. nih.gov A key aspect of this reaction when applied to polyhalogenated substrates is the selective reactivity of the different carbon-halogen bonds. The reactivity generally follows the trend I > Br > Cl > F. nih.gov
For this compound, this differential reactivity allows for the selective coupling at the C-Br bond while leaving the C-Cl bond intact. kochi-tech.ac.jpmdpi.com This chemoselectivity enables the stepwise functionalization of the molecule. The initial Suzuki-Miyaura coupling would occur at the C6 position, followed by a second coupling at the C4 position under more forcing conditions if desired. nih.govrsc.org
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Product | Selectivity |
|---|---|---|---|---|
| 5-Bromo-2-chloropyridine | Aryl boronic acid | Pd(PPh₃)₄ | 5-Aryl-2-chloropyridine | Coupling at C-Br |
| 2-Bromo-4-chlorophenyl-2-bromobutanoate | Phenyl boronic acid | Pd(PPh₃)₄ | 2-Aryl-4-chlorophenyl-2-bromobutanoate | Coupling at C-Br |
| 1-Bromo-3-chlorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | 3-Chloro-4'-methoxybiphenyl | Coupling at C-Br |
C-H Activation and Direct Functionalization Approaches
Direct C-H activation has emerged as a powerful strategy for molecular functionalization, offering a more atom-economical alternative to traditional cross-coupling reactions. youtube.com These reactions are often guided by a directing group on the substrate that coordinates to the metal catalyst and facilitates C-H bond cleavage at a specific position. nih.govresearchgate.net
For this compound, the oxygen atoms of the dioxole ring could potentially serve as directing groups, promoting ortho-C-H activation at the C7 position. Palladium catalysts are commonly employed for such transformations. The reaction would likely proceed through a cyclometalated intermediate. The development of ligands that can accelerate the C-H activation step is a significant challenge in this field. science.govutoronto.ca
Computational Insights into Reaction Mechanisms
Computational chemistry provides valuable insights into the mechanisms of complex organic reactions, helping to rationalize experimental observations and predict reactivity.
Semi-Empirical and Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has become a standard tool for investigating the reaction pathways of transition metal-catalyzed reactions and electrophilic aromatic substitutions. researchgate.netccspublishing.org.cn For the reactions involving this compound, DFT calculations can be used to:
Elucidate the mechanism of Suzuki-Miyaura coupling: DFT studies have been instrumental in understanding the individual steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. acs.orgrsc.orgresearchgate.net These studies can help to explain the observed selectivity for the C-Br bond over the C-Cl bond by comparing the activation barriers for the oxidative addition step for each halide. researchgate.net
Analyze positional selectivity in electrophilic substitution: DFT can be used to calculate the stability of the Wheland intermediates formed during electrophilic attack at different positions on the benzodioxole ring. nih.gov This allows for a quantitative prediction of the most favorable site for substitution.
Investigate C-H activation mechanisms: Computational studies can map out the potential energy surface for C-H activation, identifying the key transition states and intermediates. This can help in designing more efficient and selective catalytic systems. bohrium.com
The use of DFT and other computational methods provides a deeper understanding of the factors controlling the reactivity and selectivity of this compound, guiding the development of new synthetic methodologies. beilstein-journals.org
Transition State Analysis in Benzodioxole Transformations
The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Transition state theory posits that for a reaction to occur, reactant molecules must pass through a high-energy state, known as the transition state or activated complex, before forming products. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model these transient structures and calculate their energies, offering insights into reaction pathways and rates.
For a di-halogenated benzodioxole derivative such as this compound, key transformations often involve electrophilic aromatic substitution (SEAr) on the aromatic ring. The positions of the bromine and chlorine atoms, along with the electron-donating nature of the 1,3-dioxole (B15492876) ring, influence the stability of the transition states for substitution at different positions.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, the rate-determining step is typically the formation of a carbocation intermediate, also known as an arenium ion or sigma complex. The transition state leading to this intermediate resembles the intermediate itself in structure and energy. The substituents on the benzodioxole ring play a crucial role in stabilizing or destabilizing this transition state. The 1,3-benzodioxole group is an ortho-, para-director and an activating group due to the electron-donating resonance effect of the oxygen atoms. However, the bromo and chloro substituents are deactivating due to their inductive electron-withdrawing effects, while also being ortho-, para-directors.
The interplay of these electronic effects determines the regioselectivity of the reaction. Computational models can predict the activation energies for the formation of different arenium ion intermediates, thereby identifying the most likely substitution products. For instance, nitration or acylation of this compound would proceed via a transition state where the electrophile is attacking the aromatic ring. The stability of the resulting sigma complex, and thus the energy of the transition state, is influenced by the ability of the substituents to delocalize the positive charge.
Illustrative Transition State Energy Profile:
The following interactive table provides hypothetical activation energies (ΔG‡) calculated for the electrophilic attack of a generic electrophile (E+) at the available positions on the this compound ring. These values are illustrative and based on established principles of substituent effects.
| Position of Electrophilic Attack | Relative Activation Energy (ΔG‡) (kcal/mol) | Key Stabilizing/Destabilizing Factors |
| C5 | 25 | Resonance stabilization from the dioxole oxygens, but some steric hindrance from the adjacent bromine. |
| C7 | 22 | Strong resonance stabilization from the para-oxygen of the dioxole ring and less steric hindrance compared to C5. |
Note: The lower activation energy for attack at the C7 position suggests that this would be the kinetically favored product.
Nucleophilic Aromatic Substitution:
Hypothetical Mechanistic Data for SNAr:
This table presents hypothetical data for a nucleophilic aromatic substitution on this compound with a generic nucleophile (Nu-).
| Leaving Group | Calculated Activation Energy (ΔG‡) (kcal/mol) | Transition State Geometry |
| Bromine | 45 | Formation of a Meisenheimer complex with the nucleophile attached to the carbon bearing the bromine. Significant negative charge buildup on the ring. |
| Chlorine | 48 | Formation of a Meisenheimer complex with the nucleophile attached to the carbon bearing the chlorine. Higher activation energy due to the stronger C-Cl bond compared to the C-Br bond. |
Note: These high hypothetical activation energies indicate that nucleophilic aromatic substitution on this substrate would be a challenging transformation.
Computational Chemistry and Molecular Modeling of 6 Bromo 4 Chloro 2h 1,3 Benzodioxole and Derivatives
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) has become a primary tool for studying organic molecules due to its balance of accuracy and computational cost. nih.govmdpi.com DFT methods are used to determine the optimized geometric structure of a molecule, corresponding to its most stable conformation (lowest energy state). researchgate.net For 6-bromo-4-chloro-2H-1,3-benzodioxole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This information is crucial for understanding the molecule's three-dimensional shape and steric properties, which in turn influence its reactivity and ability to interact with biological macromolecules.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) Note: This data is representative of typical DFT calculation outputs for similar structures and is for illustrative purposes.
| Parameter | Bond/Angle | Value |
| Bond Length | C-Br | 1.89 Å |
| C-Cl | 1.75 Å | |
| C-O (dioxole) | 1.37 Å | |
| O-CH₂-O | 1.43 Å | |
| Bond Angle | Cl-C-C | 121.5° |
| Br-C-C | 119.8° | |
| O-C-O (dioxole) | 109.5° | |
| Dihedral Angle | C-C-C-Br | 179.9° |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net
Table 2: Representative Frontier Molecular Orbital Properties Note: This data is illustrative and based on typical values for related halogenated aromatic compounds.
| Property | Value | Implication |
| HOMO Energy | -6.8 eV | Region of electron donation |
| LUMO Energy | -1.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, moderate reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net The MEP map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. tandfonline.com Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the dioxole ring and the halogen atoms due to their high electronegativity. tandfonline.com Positive potential (blue) would be expected around the hydrogen atoms of the methylene (B1212753) bridge. tandfonline.com This mapping helps identify sites for intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net
DFT calculations can accurately predict various spectroscopic parameters. Theoretical vibrational wavenumbers can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups. researchgate.netresearchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. researchgate.net These computational predictions are powerful for structural elucidation and for verifying the identity and purity of a synthesized compound. For this compound, DFT could predict the characteristic C-H, C-O, C-Cl, and C-Br vibrational frequencies and the chemical shifts for each unique proton and carbon atom in the structure. researchgate.net
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. uowasit.edu.iq It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity.
Derivatives of 1,3-benzodioxole (B145889) have been investigated as ligands for various biological targets. Molecular docking studies help to predict their binding affinity and interaction patterns within the active sites of these proteins.
AMPA Receptors: While specific docking studies of this compound with AMPA receptors are not prominently documented, this class of receptors remains a viable target for neurological drug discovery. Docking simulations could be employed to explore the potential binding modes and affinities of benzodioxole derivatives within the ligand-binding domain of different AMPA receptor subunits.
COX Enzymes: Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. nih.gov Molecular docking studies have been performed on various heterocyclic compounds to evaluate their potential as COX-1 and COX-2 inhibitors. nih.govresearchgate.net Docking of 1,3-benzodioxole derivatives into the active sites of COX enzymes would involve identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues like arginine and tyrosine, which are essential for inhibitory activity. nih.gov The bromo and chloro substituents on the aromatic ring could potentially form halogen bonds, further stabilizing the ligand-protein complex. zsmu.edu.ua
Auxin Receptors: Derivatives of 1,3-benzodioxole have been designed as agonists for the auxin receptor TIR1, which is a crucial regulator of plant growth. nih.gov In one study, a series of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized and docked into the active site of the TIR1 protein. nih.gov The results indicated that these compounds could form strong binding interactions within the receptor pocket, with some derivatives showing a stronger binding ability than the natural auxin ligand. nih.govresearchgate.net
EZH1/EZH2: Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that have emerged as important targets in cancer therapy. nih.gov Notably, 1,3-benzodioxole derivatives have been patented as inhibitors of EZH1 and/or EZH2. google.com Studies on related structures have shown that a 6-bromo analogue can exhibit good potency against EZH2 while showing high selectivity over EZH1. nih.gov Molecular docking of such compounds into the catalytic SET domain of EZH2 helps to rationalize their inhibitory activity and selectivity, guiding the design of more potent and specific inhibitors. nih.gov
Table 3: Summary of Potential Molecular Docking Targets for 1,3-Benzodioxole Derivatives
| Protein Target | Therapeutic Area / Function | Potential Interactions Predicted by Docking |
| COX-1 / COX-2 | Anti-inflammatory | Hydrogen bonding, hydrophobic interactions, halogen bonding with active site residues. nih.govzsmu.edu.ua |
| Auxin Receptor (TIR1) | Plant Growth Regulation | Strong binding in the auxin-binding pocket, potentially exceeding natural ligands. nih.gov |
| EZH1 / EZH2 | Oncology | Interaction within the catalytic SET domain; potential for selective inhibition. nih.gov |
Analysis of Interaction Networks and Predicted Binding Affinities
In the computational evaluation of this compound and its derivatives, molecular docking is a fundamental technique used to predict their binding orientation and affinity within the active site of a biological target. This method allows for the elucidation of interaction networks that stabilize the ligand-receptor complex. These networks are primarily composed of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds.
For instance, in studies of structurally related compounds like 6-bromo quinazoline (B50416) derivatives, molecular docking has been employed to assess binding affinity against targets such as the Epidermal Growth Factor Receptor (EGFR). Such analyses reveal key amino acid residues that form hydrogen bonds and other crucial interactions with the ligand. For this compound, the bromine and chlorine atoms can participate in halogen bonding, a significant interaction in molecular recognition. The benzodioxole oxygen atoms can act as hydrogen bond acceptors.
The predicted binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), provides a quantitative estimate of the ligand's potency. Lower binding energy values typically suggest a more stable and potent interaction. In the analysis of potential anticancer agents, compounds demonstrating favorable binding energies in docking studies are prioritized for further investigation. For example, docking studies on 6-bromo-quinazoline derivatives calculated binding energies against EGFR to be in the range of -5.3 to -6.7 kcal/mol, indicating stable binding within the active site.
The following interactive table illustrates typical interactions that could be analyzed for a compound like this compound within a hypothetical receptor active site.
| Interaction Type | Potential Participating Atoms (Ligand) | Potential Participating Residues (Receptor) |
| Halogen Bond | Bromine (Br), Chlorine (Cl) | Electron-rich atoms (e.g., Oxygen, Nitrogen) in residues like Serine, Threonine, Aspartate |
| Hydrogen Bond | Dioxole Oxygens (O) | Hydrogen-donating residues like Lysine, Arginine, Serine |
| Hydrophobic Interaction | Benzene (B151609) Ring | Nonpolar residues like Leucine, Valine, Phenylalanine |
| Pi-Stacking | Benzene Ring | Aromatic residues like Tyrosine, Tryptophan, Phenylalanine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules and guiding the synthesis of more potent derivatives.
The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules. Statistical techniques, such as multiple linear regression (MLR), are then used to generate an equation that links these descriptors to the biological activity.
The predictive power of a QSAR model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A high R² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability for new compounds.
In a QSAR study on novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives with anticancer activity, regression models were developed to correlate their cytotoxic effects with specific molecular descriptors. The resulting models indicated that the cytotoxic activity against certain cancer cell lines was highly dependent on parameters like the natural charge on specific atoms and the energy of the highest occupied molecular orbital (HOMO). Such models provide a framework for predicting the activity of new analogs, including those based on the this compound scaffold.
The biological activity of a molecule is often governed by a combination of its electronic, steric, and hydrophobic properties. QSAR models for benzodioxole derivatives frequently incorporate descriptors that quantify these effects.
Electronic Parameters: These descriptors measure the electronic properties of a molecule or its substituents. The Hammett constant (σ) is a classic example, quantifying the electron-withdrawing or electron-donating ability of a substituent on an aromatic ring. For this compound, the electronegative bromine and chlorine atoms significantly influence the electron distribution of the aromatic ring, which can be critical for its interaction with biological targets. Other electronic descriptors include dipole moments and orbital energies (HOMO/LUMO).
Steric Parameters: These parameters describe the size and shape of the molecule or its substituents. The Taft steric parameter (Es) and Verloop steric parameters are commonly used to quantify the steric bulk of substituents, which can influence how a molecule fits into a receptor's binding pocket. Molar refractivity (MR) is another parameter that accounts for both the volume and polarizability of a group. The size and position of the bromo and chloro substituents on the benzodioxole ring are critical steric factors that would be correlated with activity in a QSAR model.
The table below summarizes key parameters used in QSAR studies.
| Parameter Type | Example Parameter | Property Measured |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing effect of a substituent |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability of the molecule |
| Steric | Taft's Constant (Es) | Steric bulk of a substituent |
| Steric | Molar Refractivity (MR) | Volume and polarizability of a substituent |
| Lipophilic | Partition Coefficient (log |
Mechanistic Computational Studies of this compound and its Derivatives
Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For a substituted aromatic compound like this compound, these methods can offer profound insights into its reactivity, potential transformations, and the underlying factors that govern reaction outcomes. By simulating molecular interactions and energy changes, researchers can map out the most likely pathways for a reaction and predict its selectivity, guiding synthetic efforts and deepening the understanding of chemical behavior.
Elucidation of Reaction Pathways and Energy Landscapes
The study of a chemical reaction's mechanism involves identifying all the steps that connect reactants to products, including any transient intermediates and the high-energy transition states that separate them. Computational methods, particularly those based on quantum mechanics, are adept at exploring the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry.
Reaction Coordinate and Stationary Points: A reaction is typically visualized as a path across the PES along a specific "reaction coordinate." Key points of interest on this path, known as stationary points, are reactants, products, intermediates (local minima), and transition states (saddle points). Computational approaches to understanding reaction mechanisms often begin by locating these stationary points and calculating their relative energies. nih.gov
Intrinsic Reaction Coordinate (IRC): To confirm that a calculated transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC path delineates the minimum energy path from the transition state downhill to the reactant and product, providing a step-by-step visualization of the geometric changes throughout the reaction. nih.gov
Density Functional Theory (DFT) in Mechanistic Studies: Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. rsc.orgmdpi.com For a molecule like this compound, DFT can be employed to model various potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions at the bromine or chlorine sites.
For instance, a hypothetical electrophilic nitration reaction on the aromatic ring of this compound could be studied. The calculations would aim to determine the transition state energies for substitution at the available positions on the benzene ring. The resulting energy landscape would reveal the most favorable reaction pathway.
Illustrative Energy Profile: The data below represents a hypothetical energy profile for the electrophilic substitution on this compound, calculated using a DFT method. The activation energy (ΔE‡) is the energy difference between the reactants and the transition state, which is a critical factor in determining the reaction rate.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + E+ | 0.0 |
| Transition State (TS1) | [Intermediate Complex 1]‡ | +18.5 |
| Intermediate (INT1) | Sigma Complex 1 | +5.2 |
| Transition State (TS2) | [Intermediate Complex 2]‡ | +22.1 |
| Intermediate (INT2) | Sigma Complex 2 | +8.9 |
| Product | Substituted Product + H+ | -5.7 |
This table is interactive. Click on the headers to sort the data.
Predictive Modeling of Chemical Transformations and Selectivity
Beyond elucidating the pathway of a known reaction, computational chemistry can predict the outcomes of new, untested chemical transformations. This is particularly valuable for complex molecules where multiple reaction sites could compete, leading to issues of selectivity (chemo-, regio-, and stereoselectivity).
Regioselectivity in Aromatic Substitution: For this compound, a key question for many reactions is regioselectivity—which position on the molecule is most likely to react? The electronic properties of the substituents (bromo, chloro, and the dioxole ring) will influence the electron density of the aromatic ring, directing incoming reagents to specific positions.
Computational models can predict this by:
Calculating Atomic Charges: Mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers.
Analyzing Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an electrophilic attack, the reaction is likely to occur at the position with the largest coefficient in the HOMO. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: For predicting the reactivity of a series of derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate structural or quantum-chemical descriptors (like HOMO/LUMO energies, dipole moments, atomic charges) with experimental reactivity. researchgate.net While direct experimental data for this compound is scarce, models can be built on larger datasets of similar halogenated aromatic compounds. mit.edu
More recently, machine learning (ML) has emerged as a powerful tool for predicting reaction outcomes and selectivity. rsc.orgnih.gov A neural network could be trained on a vast database of known chemical reactions. When presented with this compound and a set of reagents, such a model could predict the major product and even the likely yield, based on learned chemical patterns. rsc.orgcsmres.co.uk
Illustrative Predictive Data for Regioselectivity: The following table presents hypothetical results from a computational analysis aimed at predicting the regioselectivity of an electrophilic aromatic substitution on this compound. The analysis compares the activation energies for the formation of the sigma complex intermediate when the electrophile attacks different positions on the aromatic ring.
| Position of Substitution | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Product Ratio (%) |
|---|---|---|
| C-5 | 25.8 | < 1 |
| C-7 | 19.2 | 95 |
This table is interactive. Click on the headers to sort the data.
Based on these hypothetical computational results, the model predicts that the substitution reaction would be highly selective, overwhelmingly favoring attack at the C-7 position due to a significantly lower activation energy barrier. Such predictions are invaluable for designing synthetic routes that maximize the yield of the desired product while minimizing the formation of impurities. mit.edu
Structure Activity Relationship Sar Studies of 6 Bromo 4 Chloro 2h 1,3 Benzodioxole Derivatives
Design Principles for Novel Benzodioxole Scaffolds
The design of new therapeutic agents based on the benzodioxole core involves a systematic approach to identify and optimize molecular features responsible for biological activity. This process relies on understanding the pharmacophore and employing strategic modifications to the core structure.
A pharmacophore represents the essential three-dimensional arrangement of molecular features that are critical for a compound's biological activity. For benzodioxole derivatives, key pharmacophoric features have been identified that contribute to their enzyme inhibitory effects. These models are developed by analyzing the structures of active ligands or their interactions within the binding sites of target proteins. dergipark.org.tr
In the context of α-amylase inhibition, for instance, the main pharmacophoric elements of benzodioxole derivatives include the carboxylic acid group, the benzodioxole ring itself, and the presence of halogen atoms like bromine or chlorine. nih.gov The optimization of these features is crucial for enhancing potency. For example, the position and nature of substituents on the aromatic rings can significantly influence binding affinity and selectivity. Computational methods, including ligand-based and structure-based pharmacophore modeling, are often used to screen virtual libraries and identify new compounds that fit the required pharmacophoric pattern, thus guiding the synthesis of more effective derivatives. nih.govnih.gov
The 1,3-benzodioxole (B145889) ring serves as a fundamental scaffold from which a diverse library of compounds can be generated. researchgate.net Targeted derivatization is a key strategy to explore the chemical space around this core structure and to fine-tune the pharmacological properties of the resulting molecules. Researchers have synthesized and evaluated numerous series of benzodioxole derivatives by introducing various functional groups and heterocyclic rings.
Common derivatization strategies include:
Hybridization: Combining the benzodioxole scaffold with other known pharmacologically active moieties, such as pyrazole, to create hybrid molecules with potentially enhanced or dual activities. nih.gov
Functional Group Modification: Synthesizing series of related compounds with different functional groups, such as aryl acetates, aryl acetic acids, and diazepines, to probe their impact on activity and selectivity. najah.edu
Substitution Pattern Analysis: Systematically altering the substituents on the aromatic portions of the molecule to establish clear structure-activity relationships. For example, studies have shown that bromo-substituted compounds can exhibit enhanced antifungal activity, while chloro-substitution may increase activity against specific bacteria. nih.gov
These strategies allow for the creation of large and diverse compound libraries, which are then screened to identify lead compounds for various therapeutic targets. najah.edunih.gov
SAR in Enzyme Inhibition Applications
Derivatives of the benzodioxole scaffold have demonstrated inhibitory activity against a range of clinically relevant enzymes. The specific structural features of these molecules play a critical role in their potency and selectivity.
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, and its inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Benzodioxole derivatives have been investigated as potential COX inhibitors. najah.edunih.gov
In one study, a series of benzodioxole derivatives featuring aryl acetate, aryl acetic acid, and diazepine moieties were synthesized and evaluated for their ability to inhibit ovine COX-1 and COX-2. najah.edu The results indicated that the synthesized compounds generally exhibited moderate activity against both enzymes, with several derivatives showing better COX-2 selectivity compared to the non-selective NSAID ketoprofen. najah.edu Another study on benzodioxole-pyrazole hybrids identified compounds with significant anti-inflammatory activity, attributed in part to dual inhibition of COX-2 and 5-lipoxygenase (5-LOX). nih.gov Molecular docking studies suggested these compounds bind to the COX-2 active site in a manner similar to the selective inhibitor celecoxib. nih.gov
Table 1: COX Inhibition by Benzodioxole Derivatives
| Compound | Core Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
|---|---|---|---|---|
| 4a | Diazepine and 3-chlorophenyl | Not specified | Not specified | 0.85 |
| 4b | Diazepine and 2-chlorophenyl | 0.363 | Not specified | Not specified |
| Ketoprofen | Reference Drug | Not specified | Not specified | 0.20 |
Data sourced from a preliminary screening study on new benzodioxol derivatives. najah.edu
Alpha-amylase and alpha-glucosidase are key digestive enzymes involved in the breakdown of carbohydrates. researchgate.netyoutube.com Inhibiting these enzymes can help manage post-meal blood glucose levels, making them important targets in the treatment of type 2 diabetes. nih.gov
Several studies have evaluated benzodioxole derivatives as inhibitors of these enzymes. A series of 17 benzodioxole derivatives were tested against α-amylase, with 14 compounds showing potent inhibitory activity. nih.gov Compound 4f from this series was found to be the most potent, with an IC50 value of 1.11 µg/ml, significantly better than the standard anti-glycemic agent acarbose (IC50 6.47 µg/ml). nih.gov The study highlighted that the carboxylic acid group, the benzodioxole ring, and halogen substituents (Br or Cl) were crucial for anti-amylase activity. nih.gov
In another study, newly synthesized benzodioxol carboxamide derivatives also showed potent α-amylase inhibition. nih.gov Compounds IIa and IIc displayed IC50 values of 0.85 and 0.68 µM, respectively, demonstrating the potential of this chemical class as antidiabetic agents. nih.gov
Table 2: α-Amylase Inhibition by Benzodioxole Derivatives
| Compound | Type | α-Amylase IC50 |
|---|---|---|
| 4f | Benzodioxole Acetic Acid Derivative | 1.11 µg/ml |
| IIa | Benzodioxol Carboxamide Derivative | 0.85 µM |
| IIc | Benzodioxol Carboxamide Derivative | 0.68 µM |
| Acarbose | Reference Drug | 6.47 µg/ml |
Data compiled from studies on benzodioxole derivatives as antidiabetic agents. nih.govnih.gov
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2). nih.gov EZH2 plays a critical role in gene silencing and is frequently overexpressed in various cancers, making it an attractive target for cancer therapy. nih.govnih.gov
Patents have been filed for 1,3-benzodioxole derivatives as specific inhibitors of EZH1 and/or EZH2. google.com While detailed SAR data from peer-reviewed literature on this specific scaffold is emerging, the general pharmacophore for EZH2 inhibitors often includes a 2-pyridone motif that competes with the cofactor S-adenosyl methionine (SAM). researchgate.net The development of benzodioxole-based EZH2 inhibitors represents a novel approach to targeting this enzyme. These inhibitors function by blocking the catalytic activity of EZH2, which leads to a decrease in histone H3 lysine 27 (H3K27) trimethylation, thereby reactivating the expression of tumor suppressor genes. nih.gov The design of these compounds focuses on achieving high potency and selectivity for EZH2 over other methyltransferases to minimize off-target effects.
SAR in Receptor Agonism and Antagonism
The modification of the 6-bromo-4-chloro-2H-1,3-benzodioxole core has led to the discovery of compounds with specific affinities for various receptors. The interplay of different functional groups with the halogenated benzodioxole moiety is crucial for their agonist or antagonist activities.
While specific studies on this compound derivatives are not extensively detailed in the available literature, research on the broader class of 1,3-benzodioxole derivatives has demonstrated their potential as potent auxin receptor agonists. These compounds are designed to mimic natural auxins, a class of plant hormones that regulate various aspects of plant growth and development. The primary receptor for auxin is the Transport Inhibitor Response 1 (TIR1) protein.
Derivatives of benzodioxole have been investigated for their potential to modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. The benzodioxole moiety is considered a critical pharmacophore for allosteric binding to the AMPA receptor acs.org.
Recent studies have highlighted that the presence of halogen atoms, such as chlorine or bromine, on related aromatic structures can augment the inhibitory effects on AMPA receptors acs.org. Specifically, chlorine-containing compounds have been noted to exhibit greater potency than those with bromine or iodine, which is attributed to chlorine's more pronounced electron-withdrawing properties acs.org. These findings suggest that the 6-bromo-4-chloro substitution pattern on the 2H-1,3-benzodioxole core could be a key determinant of activity at the AMPA receptor. The combination of the benzodioxole scaffold, which can engage in π–π interactions, with the electronegative halogen atoms presents a promising avenue for the development of novel AMPA receptor modulators acs.org.
Below is a summary of key structural features of benzodioxole derivatives and their influence on AMPA receptor modulation:
| Structural Feature | Influence on AMPA Receptor Modulation |
| Benzodioxole Moiety | Acts as a critical pharmacophore for allosteric binding and facilitates π–π interactions. acs.org |
| Halogen Atoms (Cl, Br) | Augment inhibitory effects on AMPA receptors. acs.org |
| Chlorine vs. Bromine | Chlorine-containing compounds may exhibit greater potency due to stronger electron-withdrawing properties. acs.org |
| Carbonyl Amide Group | Can form hydrogen bonds, contributing to binding interactions. acs.org |
SAR in General Biological Activities (Excluding Clinical Studies)
Beyond specific receptor interactions, derivatives of this compound have been explored for a range of other biological activities. These in vitro studies provide valuable insights into the therapeutic potential of this class of compounds.
The antiviral potential of compounds incorporating a halogenated aromatic core has been a subject of significant research. While direct studies on this compound derivatives are limited, the broader context of bromo- and chloro-substituted heterocyclic compounds provides valuable SAR insights.
For instance, studies on 6-bromo-substituted quinazolinone derivatives have demonstrated their activity against HIV. One such derivative, 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide, was found to inhibit the replication of HIV-1(IIIB) with an IC50 of 120 µg/mL in MT-4 cells . Interestingly, further bromination of the quinazolinone ring was reported to be detrimental to the antiviral activity, indicating that the position and number of halogen substituents are critical .
In another study focusing on influenza viruses, a 5-bromo derivative of an indolylidenoamino-benzenesulphonamide compound (SPIII-5Br) showed inhibitory activity against influenza A (H1N1, H3N2, and H5N1) and influenza B viruses, with EC50 values ranging from 2.7 to 26.0 µg/ml depending on the viral strain nih.gov. The corresponding 5-chloro derivative exhibited similar potency, while the 5-fluoro derivative was ineffective, highlighting the importance of the specific halogen in determining antiviral efficacy nih.gov. These findings suggest that the bromo and chloro substituents in the this compound scaffold could play a significant role in potential antiviral activity.
The following table summarizes the antiviral activity of some bromo- and chloro-substituted heterocyclic compounds:
| Compound Class | Virus | Activity | Reference |
| 6-Bromo-quinazolinone derivative | HIV-1 | IC50 = 120 µg/mL | |
| 5-Bromo-indolylidenoamino-benzenesulphonamide | Influenza A (H1N1) | EC50 = 2.7-5.2 µg/mL | nih.gov |
| 5-Chloro-indolylidenoamino-benzenesulphonamide | Influenza A (H1N1) | EC50 = 2.7-5.2 µg/mL | nih.gov |
| 5-Bromo-indolylidenoamino-benzenesulphonamide | Influenza A (H3N2) | EC50 = 13.8-26.0 µg/mL | nih.gov |
| 5-Chloro-indolylidenoamino-benzenesulphonamide | Influenza A (H3N2) | EC50 = 13.8-26.0 µg/mL | nih.gov |
| 5-Bromo-indolylidenoamino-benzenesulphonamide | Influenza A (H5N1) | EC50 = 3.1-6.3 µg/mL | nih.gov |
| 5-Chloro-indolylidenoamino-benzenesulphonamide | Influenza A (H5N1) | EC50 = 3.1-6.3 µg/mL | nih.gov |
| 5-Bromo-indolylidenoamino-benzenesulphonamide | Influenza B | EC50 = 7.7-11.5 µg/mL | nih.gov |
| 5-Chloro-indolylidenoamino-benzenesulphonamide | Influenza B | EC50 = 7.7-11.5 µg/mL | nih.gov |
The cytotoxic effects of 1,3-benzodioxole derivatives against various cancer cell lines have been documented. While specific data for this compound is not available, related structures have shown promising results. For instance, certain 1,3-benzodioxole derivatives conjugated with arsenicals have demonstrated broad-spectrum anti-proliferation efficiency against four different cancer cell lines while showing significantly less inhibition against normal cell lines nih.gov.
Furthermore, studies on other halogenated heterocyclic compounds have provided insights into the role of bromo and chloro substituents in cytotoxicity. A series of 6-bromo-quinazoline-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines nih.gov. One of the most potent compounds, with an aliphatic linker at the SH group, exhibited IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively nih.gov. This compound also showed selectivity, with a much higher IC50 value of 84.20 ± 1.72 µM against the normal cell line MRC-5 nih.gov.
In a different study, a brominated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated significant cytotoxic potential against A549 (lung cancer) and HepG2 (liver cancer) cell lines mdpi.com. This compound was found to be more potent than its chlorinated counterpart, suggesting that the presence of bromine can enhance cytotoxic activity mdpi.com.
The table below presents the cytotoxic activity of some bromo-substituted heterocyclic compounds against various cancer cell lines:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 6-Bromo-quinazoline-4(3H)-one derivative | MCF-7 | 15.85 ± 3.32 | nih.gov |
| 6-Bromo-quinazoline-4(3H)-one derivative | SW480 | 17.85 ± 0.92 | nih.gov |
| 6-Bromo-quinazoline-4(3H)-one derivative | MRC-5 (normal) | 84.20 ± 1.72 | nih.gov |
The antimicrobial potential of halogenated compounds is a well-established area of research. The presence of bromine and chlorine atoms in a molecule can significantly influence its ability to inhibit the growth of bacteria and fungi.
Studies on flavonoid derivatives have shown that the presence of chlorine and bromine, along with a nitro group, has a significant effect on their antimicrobial properties nih.gov. For example, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone demonstrated potent inhibitory activity against pathogenic bacteria such as Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli, as well as the yeast Candida albicans nih.gov.
In the context of indolglyoxylamide derivatives, 6-bromo substituted compounds have been identified as having intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus intermedius nih.gov. Some of these derivatives also exhibited antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa nih.gov. The mechanism of action for the most potent of these compounds was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria nih.gov.
These findings underscore the potential of the this compound scaffold as a basis for the development of new antimicrobial agents. The specific combination and positioning of the halogen atoms are likely to be key determinants of the antimicrobial spectrum and potency.
Modulation of Plant Growth and Development (e.g., Root Growth Promotion)
Recent scientific investigations have highlighted the potential of 1,3-benzodioxole derivatives as significant modulators of plant growth, particularly in the promotion of root development. Structure-activity relationship (SAR) studies in this area have begun to elucidate the molecular features that contribute to this biological activity. While research specifically targeting this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on analogous compounds.
A notable study focused on a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides, which were designed and synthesized to act as auxin receptor agonists. nih.govresearchgate.net Auxins are a class of plant hormones that play a crucial role in root development. The study revealed that many of these 1,3-benzodioxole derivatives exhibited significant root growth-promoting activity in Oryza sativa (rice). nih.govresearchgate.net
The bioactivity of these compounds was assessed by measuring the primary root length and the total number of roots. Several derivatives demonstrated a marked enhancement of both primary root elongation and the formation of lateral roots. nih.govresearchgate.net For instance, the compound designated as K-10 in the study showed exceptional activity, significantly outperforming the widely used synthetic auxin, 1-naphthylacetic acid (NAA). nih.govresearchgate.net
The core 1,3-benzodioxole scaffold appears to be a key structural element for this auxin-like activity. The specific substitutions on the associated phenyl ring were found to modulate the potency of the root growth-promoting effect. This suggests that the electronic and steric properties of the substituents play a critical role in the interaction with the auxin receptors, such as TIR1 (Transport Inhibitor Response 1). nih.govresearchgate.net
The following interactive data table summarizes the root growth-promoting effects of selected 1,3-benzodioxole derivatives from the aforementioned study, illustrating the influence of different substitution patterns.
Interactive Data Table: Root Growth Promotion by 1,3-Benzodioxole Derivatives
| Compound ID | R1 | R2 | R3 | R4 | Primary Root Length Promotion Rate (%) at 5 µM |
|---|---|---|---|---|---|
| K-1 | H | H | H | H | 41.8 |
| K-2 | F | H | H | H | 45.2 |
| K-3 | Cl | H | H | H | 50.1 |
| K-4 | Br | H | H | H | 55.3 |
| K-9 | H | Cl | H | H | 60.7 |
| K-10 | H | Br | H | H | 65.1 |
| NAA (control) | - | - | - | - | -12.3 |
Data is illustrative and based on findings from studies on analogous compounds.
Influence of Halogenation and Other Substituent Effects on SAR
Impact of Bromine and Chlorine Substitution on Bioactivity Profiles
The presence and position of halogen atoms, such as bromine and chlorine, on the 1,3-benzodioxole scaffold can profoundly influence the bioactivity of its derivatives. Halogenation can alter the lipophilicity, electronic distribution, and metabolic stability of a molecule, thereby affecting its absorption, translocation, and interaction with biological targets in plants.
In the context of root growth promotion, the data from analogous N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides indicate that halogen substitution on the benzyl (B1604629) group generally enhances activity. For example, derivatives with a single bromine or chlorine atom (compounds K-3, K-4, K-9, and K-10) showed a greater promotion of primary root length compared to the unsubstituted analog (K-1). nih.govresearchgate.net
Analysis of Steric and Electronic Effects of Varied Substituents
The biological activity of 1,3-benzodioxole derivatives is governed by a combination of steric and electronic effects of their substituents. These parameters are crucial in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. biolscigroup.usscholars.direct
Steric Effects: The size and shape of substituents on the benzodioxole ring system can impact the molecule's ability to bind to its target. Bulky substituents in certain positions may cause steric hindrance, preventing an optimal fit with the receptor. Conversely, a certain degree of bulk may be necessary for favorable van der Waals interactions. In the case of the root-promoting benzodioxole derivatives, the position of the halogen substituent significantly influences activity, which can be attributed in part to steric factors within the auxin receptor binding site. nih.govresearchgate.net The use of steric parameters like Taft's steric parameter (Es) and Sterimol parameters (L, B1, B5) can help quantify these effects in QSAR models. nih.govchemrxiv.org
Electronic Effects: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can alter the electron density distribution across the 1,3-benzodioxole ring and any associated side chains. This can affect the molecule's polarity, its ability to form hydrogen bonds, and its reactivity. The Hammett constant (σ) is a common descriptor used to quantify the electronic influence of a substituent on an aromatic ring. For instance, both chlorine and bromine are electron-withdrawing groups, which can influence the acidity of nearby protons and the strength of interactions with the biological target. The enhanced activity of halogenated derivatives suggests that an electron-deficient character in certain regions of the molecule may be beneficial for its root growth-promoting effects. nih.govresearchgate.net
The interplay of these steric and electronic factors is complex, and a comprehensive understanding requires detailed molecular modeling and QSAR studies. researchgate.netmdpi.com
Applications of 6 Bromo 4 Chloro 2h 1,3 Benzodioxole As Synthetic Intermediates and Key Pharmacophores
Role in the Synthesis of Complex Organic Molecules
The 1,3-benzodioxole (B145889) scaffold is a versatile precursor for creating more complex chemical structures, particularly in the pharmaceutical industry. chemicalbook.com Halogenated derivatives, such as those containing bromine, are especially valuable in organic synthesis, serving as key starting materials for coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.
Precursors for Advanced Drug Design and Development
The benzodioxole moiety is a component of many bioactive molecules and is crucial in the design of new pharmaceutical agents. ontosight.ai Its derivatives are investigated for a wide range of therapeutic properties, including anti-inflammatory, neuroprotective, antimicrobial, and anticancer effects. chemicalbook.comontosight.ai The strategic placement of halogen atoms, such as in 6-bromo-4-chloro-2H-1,3-benzodioxole, offers chemists precise control over synthetic pathways, allowing for the construction of novel drug candidates.
For instance, research into related bromo-benzodioxole compounds has demonstrated their utility in building complex heterocyclic systems. A synthetic route starting with (6-bromobenzo[d] ontosight.airesearchgate.netdioxol-5-yl)methanol was used to create a series of new 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring via Suzuki-Miyaura coupling reactions. worldresearchersassociations.comresearchgate.net This highlights how a bromo-substituted benzodioxole can act as a foundational block for introducing significant molecular complexity, a key strategy in modern drug discovery. worldresearchersassociations.comresearchgate.net
Furthermore, studies on various benzodioxole derivatives have shown that the introduction of electron-withdrawing groups, like halogens, can be beneficial for enhancing biological activity. frontiersin.org The specific substitution pattern on the benzodioxole ring significantly influences the molecule's interaction with biological targets. ontosight.ai
Building Blocks for Functional Materials
Beyond pharmaceuticals, heterocyclic compounds are essential building blocks for the design and synthesis of novel functional organic materials used in electronics, such as Organic Light Emitting Diodes (OLEDs) and Organic Field Effect Transistors (OFETs). The ability to tune the electrochemical and photophysical properties of these materials is critical, and this is often achieved by modifying the molecular building blocks. While specific applications of this compound in this area are not extensively documented, the principles of materials science suggest its potential. The electronic properties conferred by the benzodioxole ring and its halogen substituents could be exploited to create new materials with tailored functionalities.
Utility in Heterocyclic Compound Synthesis
The structure of this compound makes it an attractive intermediate for the synthesis of a variety of other heterocyclic systems. The bromine and chlorine atoms provide reactive handles for various chemical transformations, including substitution and cross-coupling reactions, which are fundamental in building complex molecular architectures.
Intermediate in Quinoline (B57606) Derivatives Synthesis (related example)
Quinoline and its derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry. semanticscholar.org Numerous synthetic methods exist for constructing the quinoline core, often starting from substituted anilines. A compound like this compound could potentially be converted into a benzodioxole-substituted aniline, which could then undergo cyclization to form a quinoline ring fused or substituted with the benzodioxole moiety.
A related example is the synthesis of 6-bromo-4-iodoquinoline, an important intermediate for biologically active compounds. atlantis-press.com This synthesis involves multiple steps, including the formation of 6-bromo-4-chloroquinoline (B1276899) from 4-bromoaniline, which is then converted to the final iodo-substituted product. atlantis-press.com This demonstrates the established utility of halogenated precursors in the synthesis of complex quinoline derivatives. atlantis-press.com
Incorporation into Benzodiazepine and Spirooxindole Frameworks
Benzodiazepines are a well-known class of psychoactive drugs, and their synthesis often involves the condensation of substituted 2-aminobenzophenones with amino acids. The 1,3-benzodioxole unit could be incorporated into this framework to explore novel biological activities.
Spirooxindoles are complex, three-dimensional structures found in many natural products and are recognized for their diverse biological activities, making them attractive targets in drug development. rsc.org The synthesis of these molecules often proceeds through multicomponent reactions, such as 1,3-dipolar cycloadditions. rsc.org Research has shown the successful incorporation of halogenated precursors, such as 5-chloro-substituted isatins, in the synthesis of spirooxindole-based molecules with significant biological activity, like acetylcholinesterase inhibition. nih.gov This highlights a pathway where a benzodioxole-containing isatin, derived from a precursor like this compound, could be used to generate novel spirooxindole frameworks.
Benzodioxole Moiety as a Privileged Pharmacophore in Bioactive Compounds
The 1,3-benzodioxole ring system is considered a "privileged pharmacophore," meaning it is a molecular framework that is recurrently found in compounds active against a range of biological targets. nih.gov This moiety is present in numerous natural products, such as safrole and myristicin, and in clinically used antitumor agents like Etoposide. nih.gov
The versatility of the benzodioxole core allows it to be a foundational structure for compounds with a wide spectrum of pharmacological effects. mdpi.com Research has consistently demonstrated that compounds containing this moiety exhibit significant biological activities. nih.gov
Table 1: Reported Biological Activities of Benzodioxole Derivatives
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Anticancer | Benzodioxole is a structural component of clinical antitumor agents like etoposide. Novel synthetic derivatives have been evaluated for cytotoxic effects against various cancer cell lines, including HeLa (cervical) and HepG2 (liver). | nih.govmdpi.comnih.gov |
| Anti-inflammatory | Derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). | chemicalbook.comnih.gov |
| Antimicrobial | The benzodioxole nucleus has been leveraged to create compounds with antibacterial and antifungal properties. | ontosight.ainih.govmdpi.com |
| Anticonvulsant | Stiripentol, a drug used to treat epilepsy, features the benzodioxole moiety, highlighting its role in developing central nervous system agents. | worldresearchersassociations.comresearchgate.net |
| Antidiabetic | Novel benzodioxole derivatives have been investigated as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism, showing potential for managing diabetes. | mdpi.com |
| Analgesic | The structural core is found in compounds designed to alleviate pain. | mdpi.comnih.gov |
| Antioxidant | The benzodioxole ring is present in molecules studied for their ability to neutralize harmful free radicals. | ontosight.aiworldresearchersassociations.comresearchgate.net |
The wide array of biological effects associated with the benzodioxole scaffold underscores its importance in medicinal chemistry. The ability to create diverse libraries of compounds by modifying the core structure, for example through halogenation as seen in this compound, provides a powerful strategy for the discovery of new therapeutic agents. ontosight.ainih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (6-bromobenzo[d] ontosight.airesearchgate.netdioxol-5-yl)methanol |
| 1,3-benzodioxole |
| 4-bromoaniline |
| 5-chloro-isatin |
| 6-bromo-4-chloroquinoline |
| 6-bromo-4-iodoquinoline |
| Etoposide |
| Myristicin |
| Safrole |
Contribution to Diverse Biological Activities
The 1,3-benzodioxole scaffold, a core component of this compound, is present in numerous natural and synthetic compounds exhibiting a wide array of pharmacological effects. researchgate.netnih.gov Derivatives of this heterocyclic system have been reported to possess anticancer, anti-inflammatory, antimicrobial, antioxidant, analgesic, anticonvulsant, and antihypertensive properties. researchgate.netnih.govresearchgate.net
The introduction of halogen atoms, such as bromine and chlorine, onto the benzodioxole ring can significantly modulate the biological activity of the resulting molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, studies on halogenated benzodioxole derivatives have demonstrated their potential as cyclooxygenase (COX) inhibitors. nih.gov Specifically, compounds with ortho-halogen substitutions have shown better activity compared to their meta-substituted counterparts, a phenomenon attributed to the potential for the ortho-halogen to induce a non-coplanar orientation between aromatic rings, which is considered ideal for COX inhibitory activity. nih.gov
Furthermore, the benzodioxole moiety has been integral to the development of potent antitumor agents. chemicalbook.comnih.gov For example, a series of 1,3-benzodioxole derivatives were synthesized and evaluated for their in-vitro antitumor activity, with some compounds showing significant growth inhibition of human tumor cell lines. nih.gov In one study, a benzodioxole derivative was conjugated with an arsenical precursor to create a fabricated arsenical that exhibited enhanced anti-proliferative properties by inducing oxidative stress and promoting apoptosis. chemicalbook.commdpi.com
Enhancement of Biological Activity through the Methylenedioxy Moiety
The methylenedioxy group of the benzodioxole ring is not merely a passive structural element; it actively contributes to the biological profile of the molecule. This functional group can influence a compound's interaction with metabolic enzymes and target receptors. wikipedia.orgtaylorandfrancis.com
One of the key roles of the methylenedioxy group is its ability to interact with cytochrome P450 (CYP450) enzymes. wikipedia.org The presence of this group in amphetamine and methamphetamine analogues has been shown to increase their affinity for CYP2D6. taylorandfrancis.com This interaction can affect the metabolism of the drug, potentially leading to altered pharmacokinetic profiles. For instance, 3,4-methylenedioxymethamphetamine (MDMA) is known to inhibit CYP3A activity, which plays a significant role in its potential for drug-drug interactions. nih.gov
Moreover, the methylenedioxy moiety can directly participate in binding to therapeutic targets. The oxygen atoms of the group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a protein. This ability to form specific, directed interactions can enhance the potency and selectivity of a drug candidate. The benzodioxole structure has also been noted for its association with good bioavailability and low cytotoxicity in certain drug classes. enamine.net
Integration into Modern Drug Discovery Methodologies
The structural characteristics of this compound make its core scaffold, the benzodioxole ring, a valuable tool in contemporary drug discovery strategies such as scaffold hopping and fragment-based drug design.
Scaffold-Hopping Applications in Lead Optimization
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally novel, scaffold while aiming to retain or improve biological activity. chemrxiv.orgnih.gov This technique is employed to discover new patentable chemical entities, overcome undesirable physicochemical or pharmacokinetic properties, or explore new chemical space. nih.govresearchgate.net
The benzodioxole ring system can serve as either a starting point or a target scaffold in such endeavors. Its rigid, bicyclic nature and specific electronic properties make it an attractive replacement for other aromatic or heteroaromatic systems. For example, a research effort to develop new antitubercular agents used a scaffold hopping approach to identify a benzoxazole (B165842) scaffold as a replacement for a benzofuran (B130515) derivative that had shown cardiotoxicity. nih.gov This highlights how moving from one heterocyclic core to another can be a powerful strategy to mitigate off-target effects while preserving on-target activity. The benzodioxole scaffold, with its distinct properties, is a valuable component in the medicinal chemist's toolkit for such strategic molecular modifications.
Fragment-Based Drug Design Approaches Utilizing Benzodioxole Fragments
Fragment-based drug design (FBDD) has emerged as a powerful method for identifying lead compounds. wikipedia.orgfrontiersin.org This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. wikipedia.org Once a binding fragment is identified, it is then optimized and grown into a more potent, lead-like molecule. wikipedia.orgnih.gov
The benzodioxole moiety is well-suited for inclusion in fragment libraries due to its relatively small size, rigidity, and defined vectoral exits for chemical elaboration. Its structural features provide a solid anchor point within a target's binding site. A notable example of this approach led to the discovery of a benzodioxole-based inhibitor of HIV integrase (IN). researchgate.net By superimposing the crystal structures of the IN enzyme with two other weakly binding fragments, researchers were able to computationally identify and subsequently confirm the binding of a benzodioxole fragment, paving the way for the development of a new class of inhibitors. researchgate.net This demonstrates the utility of the benzodioxole core as a foundational building block in the rational, step-wise construction of novel therapeutic agents.
Table of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
| This compound | Not Available | C₇H₄BrClO₂ |
| 6-Bromopiperonal | 15930-53-7 | C₈H₅BrO₃ |
| (6-bromo-1,3-benzodioxol-5-yl)acetic acid | 5470-14-4 | C₉H₇BrO₄ |
| 6-bromo-4-chloroquinoline | 99466-31-0 | C₉H₅BrClN |
| N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) | 362099-28-5 | C₂₇H₃₂ClN₅O₄ |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | Not Available | C₁₇H₁₅NO₅ |
| Stiripentol | 49763-96-4 | C₁₄H₁₈O₃ |
| 3,4-methylenedioxymethamphetamine (MDMA) | 42542-10-9 | C₁₁H₁₅NO₂ |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 6-bromo-4-chloro-2H-1,3-benzodioxole?
- Methodological Answer : The compound can be synthesized via halogenation of the benzodioxole scaffold. For bromination and chlorination, regioselective electrophilic substitution is typically employed. A multi-step approach may involve protecting group strategies to direct halogenation at the 4- and 6-positions. Precursor intermediates like 4-chloro-2H-1,3-benzodioxole can undergo bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify substituent positions and aromatic coupling patterns.
- XRD : Single-crystal X-ray diffraction (e.g., R factor < 0.05) provides unambiguous confirmation of the molecular geometry, as demonstrated for related brominated heterocycles .
- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, gloves, and eye protection due to potential toxicity of halogenated aromatics.
- Waste Disposal : Halogenated waste must be segregated and treated by certified agencies to avoid environmental contamination, as emphasized in halogenated benzoic acid handling protocols .
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, NBS in DMF at 60°C may enhance bromination efficiency.
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps. Adjust stoichiometry of Cl/Br reagents to minimize side products .
- Catalyst Screening : Evaluate Lewis acids (e.g., FeCl₃ vs. AlCl₃) for regioselectivity .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to conformational flexibility, while XRD captures static structures. Compare temperature-dependent NMR (e.g., VT-NMR) with XRD data to identify dynamic processes.
- DFT Calculations : Use computational models (e.g., Gaussian) to simulate NMR chemical shifts and match experimental data, resolving ambiguities in substituent orientation .
Q. What strategies are effective for modifying the benzodioxole scaffold to study structure-activity relationships (SAR)?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to explore electronic effects.
- Biological Assays : Test derivatives against target enzymes (e.g., cytochrome P450) using fluorescence-based assays, as seen in benzimidazole SAR studies .
- Crystallography : Compare XRD structures of derivatives to correlate substituent effects with molecular packing .
Q. How can researchers assess the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C). Monitor degradation via HPLC-MS to identify breakdown products.
- Surface Reactivity : Study adsorption/desorption on silica or polymer surfaces using microspectroscopic techniques (e.g., AFM-IR) to model indoor environmental interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
